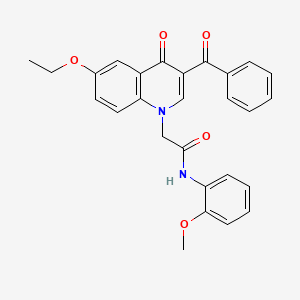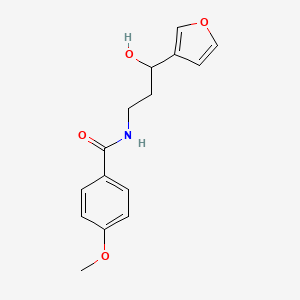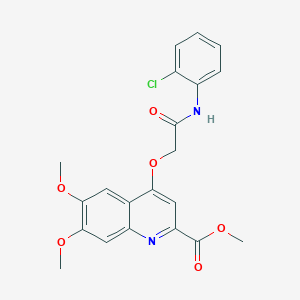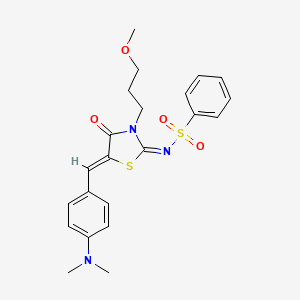
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide, also known as BEAQ, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. BEAQ belongs to the family of quinoline-based compounds, which have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the field of organic chemistry often focuses on the synthesis and characterization of novel compounds with potential applications in various domains such as medicinal chemistry, materials science, and pharmacology. For instance, the one-step synthesis, characterization, and X-ray analysis of isomeric compounds related to quinolines demonstrate the importance of structural analysis in understanding molecular interactions and stabilization mechanisms (Lu & He, 2012).
Biological Activity
Compounds similar to 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide are often evaluated for their biological activities, including antitumor, anti-inflammatory, and analgesic properties. For example, a series of 3-benzyl-substituted-4(3H)-quinazolinones showed significant antitumor activity, highlighting the potential therapeutic applications of such compounds (Al-Suwaidan et al., 2016).
Molecular Docking Studies
Molecular docking studies are essential for predicting the interaction between a drug candidate and its biological target, which helps in understanding the mechanism of action at the molecular level. Research on quinazolinones and their analogs often includes molecular docking to evaluate their potential as inhibitors of key enzymes or receptors involved in disease pathways (Al-Suwaidan et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis and characterization of new quinazolines with potential antimicrobial agents highlight the ongoing search for novel compounds that can address the challenge of antibiotic resistance. These studies often involve screening synthesized compounds for their antibacterial and antifungal activities against a variety of pathogens (Desai, Shihora, & Moradia, 2007).
Pharmacological Activities
Research on benzoxazolinone and benzoxazinone derivatives, including studies on their metabolism and transformation products, provides insights into the potential pharmacological applications of these compounds. Understanding the transformation pathways is crucial for exploiting their allelopathic properties in agricultural settings and possibly for therapeutic applications (Fomsgaard, Mortensen, & Carlsen, 2004).
Eigenschaften
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-3-34-19-13-14-23-20(15-19)27(32)21(26(31)18-9-5-4-6-10-18)16-29(23)17-25(30)28-22-11-7-8-12-24(22)33-2/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZZSLMDGGNOLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2379717.png)


![2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2379721.png)



![(2S,3R,4R,5S)-1-{[4-(benzyloxy)phenyl]methyl}-2-(hydroxymethyl)piperidine-3,4,5-triol](/img/structure/B2379727.png)

![2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide](/img/structure/B2379730.png)
![(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2379734.png)
![N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2379735.png)
![3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379738.png)
